molecular formula C17H17N5O3 B14929157 N-(2-methylpropyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-methylpropyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14929157
M. Wt: 339.3 g/mol
InChI Key: TZSDFYCQCCSGNI-UHFFFAOYSA-N
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Description

N-ISOBUTYL-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the pyrazolo[1,5-a]pyrimidine core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOBUTYL-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-ISOBUTYL-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-ISOBUTYL-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like DNA gyrase, inhibiting their activity and leading to antimicrobial effects . The compound’s nitrophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ISOBUTYL-7-(3-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its specific nitrophenyl substitution, which enhances its biological activity and binding affinity to molecular targets. This unique structural feature differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-(2-methylpropyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H17N5O3/c1-11(2)9-19-17(23)14-10-20-21-15(6-7-18-16(14)21)12-4-3-5-13(8-12)22(24)25/h3-8,10-11H,9H2,1-2H3,(H,19,23)

InChI Key

TZSDFYCQCCSGNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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